molecular formula C13H18N2O3 B4235056 (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol

(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol

Cat. No. B4235056
M. Wt: 250.29 g/mol
InChI Key: GSWONWJRGGDNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol has various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to be effective at low concentrations, making it a cost-effective option. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol. One potential direction is to further investigate its potential as a bioactive compound in drug discovery. Another direction is to study its mechanism of action in more detail to better understand its potential applications. Additionally, further studies may be needed to determine its safety and toxicity profile in different applications.

Scientific Research Applications

(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a bioactive compound in drug discovery.

properties

IUPAC Name

[5-[[(3-ethyl-1,2-oxazol-5-yl)methyl-methylamino]methyl]furan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-10-6-13(18-14-10)8-15(2)7-11-4-5-12(9-16)17-11/h4-6,16H,3,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWONWJRGGDNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN(C)CC2=CC=C(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol
Reactant of Route 2
(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol
Reactant of Route 3
(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol
Reactant of Route 4
(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol
Reactant of Route 5
(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol
Reactant of Route 6
(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol

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